REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH3:10].[I:11]Cl>CO.[OH-].[Na+]>[NH2:1][C:2]1[N:7]=[C:6]([NH2:10])[C:5]([I:11])=[C:4]([CH3:9])[N:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Name
|
crude salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
82.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
82.5 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the vessel sealed
|
Type
|
CUSTOM
|
Details
|
was placed into a 160° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give the crude diaminopyrimidine (4.4 g) as the HCl salt
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
STIRRING
|
Details
|
The viscous oil was stirred in Et2O (300 mL) for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
to give the crude iodinated pyrimidine as a yellow solid (10.1 g)
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
to dry
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)N)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |